molecular formula C6H9ClN4O B13073851 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide

Cat. No.: B13073851
M. Wt: 188.61 g/mol
InChI Key: IUKWTHOBZADHSR-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a chlorine atom. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro substituents on the pyrazole ring enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation .

Comparison with Similar Compounds

Similar compounds to 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanamide include other aminopyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)propanamide

InChI

InChI=1S/C6H9ClN4O/c1-3(6(9)12)11-2-4(7)5(8)10-11/h2-3H,1H3,(H2,8,10)(H2,9,12)

InChI Key

IUKWTHOBZADHSR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N1C=C(C(=N1)N)Cl

Origin of Product

United States

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